1H-Imidazole-1-sulfonyl azide sulfate

Impact sensitivity Energetic materials safety Diazo transfer reagent

1H-Imidazole-1-sulfonyl azide sulfate (CAS 1357503-23-1) is the hydrogen sulfate salt of imidazole-1-sulfonyl azide, a bench-stable solid diazo transfer reagent. It serves as a safer, crystalline alternative to the shock-sensitive parent compound and its hydrochloride salt, retaining the broad reactivity of the imidazole-1-sulfonyl azide scaffold for the conversion of primary amines to organic azides and activated methylene substrates to diazo compounds.

Molecular Formula C3H5N5O6S2
Molecular Weight 271.22
CAS No. 1357503-23-1
Cat. No. B2675679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazole-1-sulfonyl azide sulfate
CAS1357503-23-1
Molecular FormulaC3H5N5O6S2
Molecular Weight271.22
Structural Identifiers
SMILESC1=CN(C=N1)S(=O)(=O)N=[N+]=[N-].OS(=O)(=O)O
InChIInChI=1S/C3H3N5O2S.H2O4S/c4-6-7-11(9,10)8-2-1-5-3-8;1-5(2,3)4/h1-3H;(H2,1,2,3,4)
InChIKeyNTLICPAMVUDTDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1H-Imidazole-1-sulfonyl Azide Sulfate (CAS 1357503-23-1) – Core Reagent Profile for Diazo Transfer Applications


1H-Imidazole-1-sulfonyl azide sulfate (CAS 1357503-23-1) is the hydrogen sulfate salt of imidazole-1-sulfonyl azide, a bench-stable solid diazo transfer reagent [1]. It serves as a safer, crystalline alternative to the shock-sensitive parent compound and its hydrochloride salt, retaining the broad reactivity of the imidazole-1-sulfonyl azide scaffold for the conversion of primary amines to organic azides and activated methylene substrates to diazo compounds [2][3]. Commercially available at 95% purity, it is primarily employed in medicinal chemistry, carbohydrate chemistry, and click chemistry applications .

Why Imidazole-1-sulfonyl Azide Salts Cannot Be Interchanged: The Sulfate Salt's Quantifiable Safety Advantage


Not all imidazole-1-sulfonyl azide salts are equivalent. The hydrochloride salt (CAS 952234-36-5), despite its widespread adoption, exhibits impact sensitivity comparable to the high explosive RDX (6 J), undergoes thermal decomposition at 102 °C, and decomposes on storage with liberation of hydrazoic acid [1][2]. The free-base parent compound is an explosive liquid [3]. In contrast, the hydrogen sulfate salt is classified as impact-insensitive (40 J), possesses a 29 °C higher decomposition temperature, and remains a stable crystalline solid under ambient storage [1]. Direct substitution of the sulfate salt with the hydrochloride or free base introduces quantifiable safety risks that are unacceptable for routine laboratory use, scale-up, and transport [2].

Quantitative Differentiation of 1H-Imidazole-1-sulfonyl Azide Sulfate: Head-to-Head Safety, Scalability, and Reactivity Data


Impact Sensitivity: 6.7-Fold Reduction vs. the Hydrochloride Salt Eliminates RDX-Class Handling Hazards

Quantitative impact sensitivity testing according to STANAG 4489 (BAM drophammer) reveals that 1H-imidazole-1-sulfonyl azide hydrogen sulfate (1·H2SO4) exhibits an impact sensitivity of 40 J, classifying it as insensitive [1]. In contrast, the corresponding hydrochloride salt (1·HCl) has an impact sensitivity of 6 J, which is comparable to the high explosive RDX (cyclotrimethylenetrinitramine) and is classified as a sensitive material under UN transport recommendations [1][2]. This 6.7-fold difference in impact energy threshold directly translates to a step-change in safe handling, storage, and transport capability.

Impact sensitivity Energetic materials safety Diazo transfer reagent

Thermal Stability: 29 °C Higher Decomposition Temperature Enables Safer Storage and Broader Reaction Windows

The hydrogen sulfate salt (1·H2SO4) displays a decomposition temperature of 131 °C, compared to only 102 °C for the hydrochloride salt (1·HCl) [1]. This 29 °C increase in thermal stability translates to a significantly reduced risk of thermally induced runaway decomposition during routine laboratory handling, heated reactions, or inadvertent exposure to elevated temperatures [1]. The hydrochloride salt additionally decomposes on prolonged storage with evolution of hydrazoic acid, whereas the sulfate salt remains a stable crystalline solid [2].

Thermal stability Decomposition temperature Energetic materials

Scalable Synthesis: 78% Isolated Yield at 46 g Scale with a One-Pot, EtOAc-Only Procedure

An optimized one-pot procedure using exclusively ethyl acetate as solvent delivers 1H-imidazole-1-sulfonyl azide hydrogen sulfate in 78% isolated yield [1]. The method has been demonstrated at a 15 g sodium azide input scale, yielding 46.0 g of the reagent (73% yield at scale) [1]. This represents a substantial improvement over the earlier two-step route via the HCl salt, which achieved only 46% overall yield and required isolation of the impact-sensitive hydrochloride intermediate [1]. The updated procedure avoids concentration of the parent explosive compound and does not require handling of the HCl salt as a solid [1].

Scalable synthesis Process chemistry Diazo transfer reagent preparation

Diazo Transfer Reactivity: Equivalence to Triflyl Azide Without the Cost and Instability Liabilities

The imidazole-1-sulfonyl azide scaffold has been demonstrated to equal trifluoromethanesulfonyl azide (TfN3, triflyl azide) in its ability to act as a diazo donor for the conversion of primary amines to azides and activated methylene substrates to diazo compounds [1]. The hydrogen sulfate salt preserves this diazo transfer reactivity profile while eliminating the preparation hazards of TfN3, which requires expensive and toxic triflic anhydride and is notorious for explosion risks during synthesis and storage [2]. For sulfonyl azide synthesis from primary sulfonamides, the sulfate salt delivers products in 20–90% isolated yields without requiring copper salts, a notable operational advantage over copper-catalyzed diazo transfer protocols [3].

Diazo transfer Azide synthesis Triflyl azide alternative

Friction and Electrostatic Discharge Sensitivity: Insensitive Profile Supports Safe Bulk Handling

Both the hydrogen sulfate (1·H2SO4) and hydrochloride (1·HCl) salts exhibit identical friction sensitivity of 240 N [1]. However, the sulfate salt demonstrates lower electrostatic discharge (ESD) sensitivity at 0.30 J compared to 0.50 J for the hydrochloride [1]. Combined with its impact insensitivity (40 J), the sulfate salt presents a comprehensively safer mechanical sensitivity profile, mitigating the risk of accidental initiation from friction, static discharge, or mechanical shock during weighing, transfer, and reaction setup [1][2].

Friction sensitivity Electrostatic discharge Energetic materials safety

High-Value Application Scenarios for 1H-Imidazole-1-sulfonyl Azide Sulfate Based on Verified Differentiation Evidence


Multi-Gram Synthesis of Organic Azides from Primary Amines in Medicinal Chemistry

Medicinal chemistry laboratories requiring routine conversion of primary amines to organic azides for click chemistry library synthesis benefit from the sulfate salt's combination of triflyl azide-equivalent reactivity and demonstrated multi-gram scalability (46 g batch size, 73–78% yield) [1][2]. The impact-insensitive and thermally stable solid form enables safe benchtop handling without blast shields or specialized storage, unlike the hydrochloride salt [3].

Copper-Free Synthesis of Sulfonyl Azide Building Blocks from Sulfonamides

The sulfate salt enables experimentally simple, copper-free diazo transfer to primary sulfonamides, delivering aryl and heteroaryl sulfonyl azides in 20–90% isolated yields [4]. This is particularly valuable for synthesizing 15N-labeled sulfonyl azides for mechanistic studies, where the absence of copper salts simplifies purification and avoids metal contamination of labeled products [4].

Flow Chemistry and Automated Synthesis Platforms Requiring Shelf-Stable Reagents

The sulfate salt has been successfully deployed in copper tube flow reactors for continuous azide formation, demonstrating compatibility with automated synthesis workflows [5]. Its ambient storage stability (no decomposition or hydrazoic acid evolution) and insensitivity to mechanical stimuli make it the preferred form for long-term reagent inventory in automated synthesis platforms [3].

Large-Scale Process Chemistry Where Triflyl Azide Is Prohibitively Hazardous or Expensive

Process chemistry groups scaling diazo transfer reactions beyond gram quantities face prohibitive costs and explosion risks with triflyl azide (which requires expensive triflic anhydride and presents concentration-dependent instability) [2]. The sulfate salt provides equivalent diazo donor performance from inexpensive starting materials (imidazole, sulfuryl chloride, sodium azide) and has been safely prepared at 46 g scale with simple filtration isolation [1][2].

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